Cas no 82832-29-9 (4-Pentyl-4-(4-fluorophenyl)bi(cyclohexane))

4-Pentyl-4-(4-fluorophenyl)bi(cyclohexane) structure
82832-29-9 structure
Productnaam:4-Pentyl-4-(4-fluorophenyl)bi(cyclohexane)
CAS-nummer:82832-29-9
MF:C23H35F
MW:330.52241063118
MDL:MFCD00689082
CID:706814
PubChem ID:12064707

4-Pentyl-4-(4-fluorophenyl)bi(cyclohexane) Chemische en fysische eigenschappen

Naam en identificatie

    • Benzene,1-fluoro-4-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]-
    • 4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)
    • 1-Fluoro-4-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene (ACI)
    • Benzene, 1-fluoro-4-(4′-pentyl[1,1′-bicyclohexyl]-4-yl)-, [trans(trans)]- (ZCI)
    • AKOS015917984
    • 1-fluoro-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene
    • 4-pentyl-4'-(4-fluorophenyl)bi(cyclohexane)
    • SCHEMBL9345280
    • rel-(1r,1's,4R,4'R)-4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)
    • SCHEMBL5350637
    • DS-19543
    • CYJOKSKCHPPDMU-UHFFFAOYSA-N
    • SCHEMBL8398939
    • F16533
    • 1-Fluoro-4-[(trans,trans)-4a(2)-pentyl[1,1a(2)-bicyclohexyl]-4-yl]benzene
    • 82832-29-9
    • SCHEMBL8398935
    • 2201290-36-8
    • 4-(4-Fluorophenyl)-4-pentyl-1,1-bi(cyclohexane)
    • CS-0160982
    • DTXSID001162015
    • SCHEMBL13433684
    • (trans,trans)-4-(4-Fluorophenyl)-4 inverted exclamation mark -pentyl-1,1 inverted exclamation mark -bi(cyclohexane)
    • SY077576
    • DB-316721
    • SCHEMBL8398931
    • C23H35F
    • 4-Pentyl-4-(4-fluorophenyl)bi(cyclohexane)
    • MDL: MFCD00689082
    • Inchi: 1S/C23H35F/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h14-21H,2-13H2,1H3/t18-,19-,20-,21-
    • InChI-sleutel: CYJOKSKCHPPDMU-IFSQOONMSA-N
    • LACHT: C([C@@H]1CC[C@@H]([C@@H]2CC[C@@H](C3C=CC(F)=CC=3)CC2)CC1)CCCC

Berekende eigenschappen

  • Exacte massa: 330.27227928g/mol
  • Monoisotopische massa: 330.27227928g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 6
  • Complexiteit: 328
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 0Ų
  • XLogP3: 9.4

Experimentele eigenschappen

  • Dichtheid: 1.06 g/cm3 (80 ºC)
  • Kookpunt: 417.2°C at 760 mmHg
  • Vlampunt: 192.2°C
  • Brekindex: 1.587 (80 ºC)
  • Oplosbaarheid: Insuluble (5.0E-7 g/L) (25 ºC),

4-Pentyl-4-(4-fluorophenyl)bi(cyclohexane) Beveiligingsinformatie

4-Pentyl-4-(4-fluorophenyl)bi(cyclohexane) Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Chemenu
CM255197-5g
4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)
82832-29-9 97%
5g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1231622-5g
4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)
82832-29-9 98%
5g
¥63.00 2024-07-28
Chemenu
CM255197-5g
4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)
82832-29-9 97%
5g
$281 2021-08-04
Chemenu
CM255197-10g
4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)
82832-29-9 97%
10g
$*** 2023-05-29
Chemenu
CM255197-1g
4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)
82832-29-9 97%
1g
$102 2021-08-04
Alichem
A019118623-10g
4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)
82832-29-9 97%
10g
$500.00 2023-09-01
Chemenu
CM255197-10g
4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)
82832-29-9 97%
10g
$468 2021-08-04
TRC
P227433-500mg
4-Pentyl-4-(4-fluorophenyl)bi(cyclohexane)
82832-29-9
500mg
$ 185.00 2022-06-03
A2B Chem LLC
AV18192-5g
4-(4-Fluorophenyl)-4-pentyl-1,1-bi(cyclohexane)
82832-29-9 97%
5g
$86.00 2024-04-19
Aaron
AR019F98-5g
4-(4-Fluorophenyl)-4-pentyl-1,1-bi(cyclohexane)
82832-29-9 97%
5g
$132.00 2025-02-28

4-Pentyl-4-(4-fluorophenyl)bi(cyclohexane) Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Zinc chloride Catalysts: 1,2-Bis(diphenylphosphino)benzene Solvents: Tetrahydrofuran ;  10 min, 0 °C
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 24 h, 60 °C
Referentie
Iron-catalysed fluoroaromatic coupling reactions under catalytic modulation with 1,2-bis(diphenylphosphino)benzene
Hatakeyama, Takuji; et al, Chemical Communications (Cambridge, 2009, (10), 1216-1218

4-Pentyl-4-(4-fluorophenyl)bi(cyclohexane) Raw materials

4-Pentyl-4-(4-fluorophenyl)bi(cyclohexane) Preparation Products

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